Mass Shift and Isotopic Purity Enable Reliable Quantification of Adenine in Biological Matrices via LC-MS
Adenine-15N5 provides a predictable nominal mass increase of 5 Da relative to unlabeled adenine (135.13 → 140.13 Da for the free base), enabling unambiguous differentiation by mass spectrometry . This mass shift is critical for stable isotope dilution mass spectrometry (SIDMS), where the labeled analog serves as an internal standard . The minimum isotopic enrichment specified by vendors (e.g., ≥98 atom% 15N) ensures that the signal from the labeled compound is predominantly at the expected m/z, minimizing cross-talk with the unlabeled analyte channel [1]. This purity metric directly impacts the accuracy and precision of quantitative assays, as lower enrichment would necessitate complex isotopic correction calculations [2]. In contrast, unlabeled adenine cannot be distinguished from endogenous analyte, and 13C-labeled adenine (e.g., Adenine-13C5,15N5) introduces a larger mass shift but may exhibit different ionization efficiency .
| Evidence Dimension | Nominal Mass Shift vs. Unlabeled |
|---|---|
| Target Compound Data | +5 Da (from 135.13 to 140.13 Da for free base) |
| Comparator Or Baseline | Unlabeled Adenine: 135.13 Da; Adenine-13C5,15N5: +10 Da |
| Quantified Difference | +5 Da for Adenine-15N5 vs unlabeled |
| Conditions | LC-MS, calculated based on atomic composition |
Why This Matters
The +5 Da mass shift allows for baseline separation from endogenous adenine in complex biological matrices, which is essential for accurate quantification using standard LC-MS/MS instrumentation.
- [1] Alsachim. [15N]-Adenine Product Page. Product number: M337. View Source
- [2] Stable Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. 2013;85(8):3745-3752. View Source
